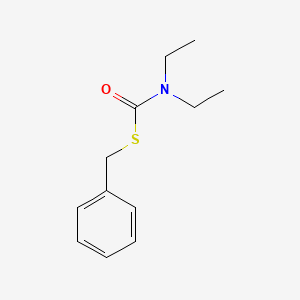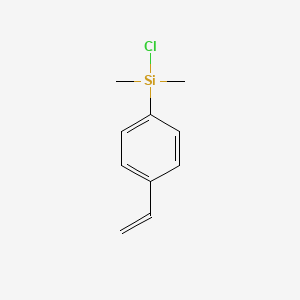
p-(Chlorodimethylsilyl)styrene
描述
p-(Chlorodimethylsilyl)styrene: is an organosilicon compound with the molecular formula C10H13ClSi It is a derivative of styrene where a chlorodimethylsilyl group is attached to the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Chlorodimethylsilyl)styrene typically involves the reaction of chlorodimethylsilane with p-bromostyrene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, which is a well-known method for forming carbon-carbon bonds in organic chemistry. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
p-(Chlorodimethylsilyl)styrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form new derivatives.
Polymerization: The vinyl group in this compound allows it to undergo polymerization reactions, forming polymers with unique properties.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across the carbon-carbon double bond.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Polymerization: Initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.
Major Products
Substitution Reactions: Various substituted styrenes depending on the nucleophile used.
Polymerization: Polystyrene derivatives with enhanced thermal and mechanical properties.
科学研究应用
p-(Chlorodimethylsilyl)styrene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as increased thermal stability and gas permeability.
Materials Science: Incorporated into materials to enhance their mechanical properties and chemical resistance.
Catalysis: Employed as a ligand in the development of new catalytic systems for organic transformations.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.
作用机制
The mechanism of action of p-(Chlorodimethylsilyl)styrene in various reactions involves the activation of the vinyl group and the chlorodimethylsilyl moiety. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in polymerization, the vinyl group undergoes radical or ionic initiation to form polymers. The chlorodimethylsilyl group can also participate in hydrosilylation reactions, where it adds across double bonds to form new silicon-carbon bonds.
相似化合物的比较
Similar Compounds
p-(Trimethylsilyl)styrene: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
p-(Methyldichlorosilyl)styrene: Contains a methyldichlorosilyl group, offering different reactivity and properties.
p-(Dimethylsilyl)styrene: Lacks the chlorine atom, resulting in different chemical behavior.
Uniqueness
p-(Chlorodimethylsilyl)styrene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and materials science.
属性
IUPAC Name |
chloro-(4-ethenylphenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZLAQZGAAWEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456577 | |
| Record name | p-(Chlorodimethylsilyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-44-5 | |
| Record name | 1-(Chlorodimethylsilyl)-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Chlorodimethylsilyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


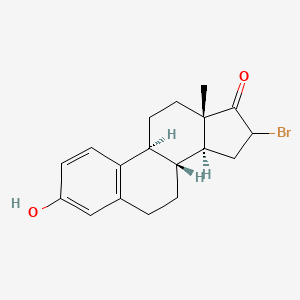

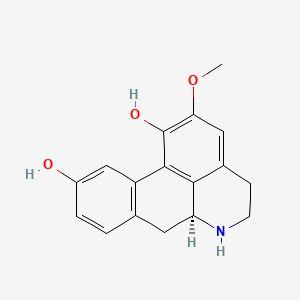


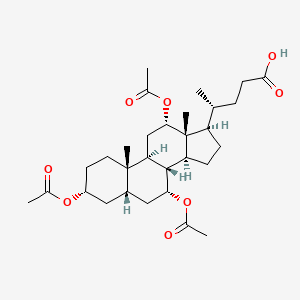
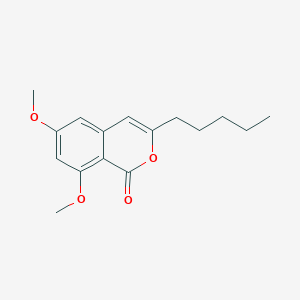
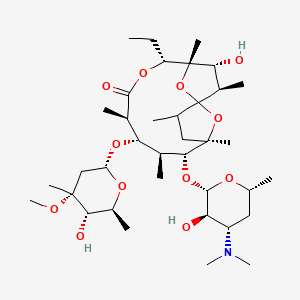
![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)


